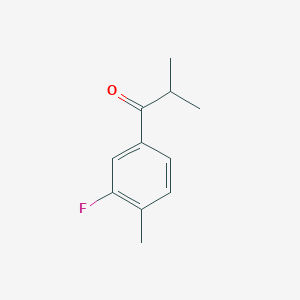

2,4'-Dimethyl-3'-fluoropropiophenone

Descripción

2,4'-Dimethyl-3'-fluoropropiophenone (C₁₀H₁₁FO) is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a fluorine atom at the 3'-position and methyl groups at the 2- and 4'-positions. This compound belongs to the α-fluoroketone family, which is notable for its applications in organic synthesis, particularly in chelation-controlled diastereoselective reductions .

Propiedades

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-7(2)11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFVNILBNTUIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4'-Dimethyl-3'-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,4'-Dimethyl-3'-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed under specific conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, hydroxylated derivatives

Aplicaciones Científicas De Investigación

2,4'-Dimethyl-3'-fluoropropiophenone is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2,4'-Dimethyl-3'-fluoropropiophenone exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Halogens: Fluorine at the 3'-position (as in 3'-fluoropropiophenone) enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks during reductions . Methyl Groups: The 2,4'-dimethyl substitution in the target compound introduces steric hindrance, which may slow reaction kinetics compared to non-methylated analogs like 3'-fluoropropiophenone. This steric effect is critical in chelation-controlled reactions, where bulky groups can shift diastereoselectivity .

Diastereoselective Reduction: In α-fluoroketones like 3'-fluoropropiophenone, pretreatment with TiCl₄ promotes chelation between the ketone’s oxygen and fluorine, yielding syn diastereomers. Conversely, Ti(OiPr)₄ favors anti products via a non-chelated pathway . The 2,4'-dimethyl variant may exhibit modified selectivity due to steric constraints.

Physicochemical Properties: Fluoropropiophenones generally exhibit moderate boiling points (e.g., 77°C for 4'-fluoro analog) and densities >1.0 g/cm³ . Methyl and halogen substituents increase molecular weight and may elevate melting/boiling points compared to simpler derivatives.

Safety and Applications: Chlorinated analogs (e.g., 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone) are flagged in safety data sheets (SDS) for hazards like skin irritation and flammability . The target compound’s safety profile remains uncharacterized but may align with similar fluoroketones.

Actividad Biológica

2,4'-Dimethyl-3'-fluoropropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,4'-Dimethyl-3'-fluoropropiophenone is classified as a substituted propiophenone. Its molecular structure includes a fluorine atom and two methyl groups at specific positions on the aromatic ring, which may influence its biological activity by altering its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of various propiophenone derivatives, including 2,4'-dimethyl-3'-fluoropropiophenone. It has been noted that structural modifications can significantly impact the antimicrobial efficacy of these compounds. For instance, derivatives with electron-withdrawing groups often exhibit enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 2,4'-Dimethyl-3'-fluoropropiophenone | Moderate | Low |

| Other derivatives (e.g., 3-fluoro) | High | Moderate |

Anti-inflammatory Activity

The anti-inflammatory potential of 2,4'-dimethyl-3'-fluoropropiophenone has been explored through its effects on cytokine release in peripheral blood mononuclear cells (PBMC). Studies indicate that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings:

- At concentrations around 50 µg/mL, significant reductions in TNF-α levels were observed.

- The compound also influenced IL-10 production, suggesting a dual role in both pro-inflammatory inhibition and anti-inflammatory promotion.

Cytotoxicity and Safety Profile

Toxicity assessments indicate that 2,4'-dimethyl-3'-fluoropropiophenone exhibits low cytotoxicity at therapeutic concentrations. Viability assays in cultured PBMC showed that cell viability remained above 90%, comparable to control groups treated with standard anti-inflammatory drugs.

The mechanisms underlying the biological activities of 2,4'-dimethyl-3'-fluoropropiophenone are primarily related to its interaction with specific biological targets:

- Cytokine Modulation: The compound appears to inhibit signaling pathways associated with inflammation.

- Antimicrobial Action: Its efficacy may stem from disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Case Studies

-

Study on Inflammatory Response:

A recent study evaluated the effects of 2,4'-dimethyl-3'-fluoropropiophenone on LPS-stimulated PBMC cultures. Results showed a significant decrease in TNF-α production by up to 60% at optimal doses. -

Antimicrobial Efficacy:

In a comparative study of various propiophenone derivatives, 2,4'-dimethyl-3'-fluoropropiophenone demonstrated moderate antimicrobial activity against certain bacterial strains but was outperformed by other derivatives with stronger electron-withdrawing substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.